(Z)-4-methoxy-3-methylbut-3-en-2-one
Description
(Z)-4-Methoxy-3-methylbut-3-en-2-one is an α,β-unsaturated ketone characterized by a methoxy group at position 4, a methyl group at position 3, and a conjugated double bond (C3–C4) in the Z-configuration. Its molecular formula is C₆H₁₀O₂ (molecular weight: 114.14 g/mol), and it is identified by CAS number 4652-27-1 . The compound exhibits a boiling point of 66–69°C at 12 mmHg and is commonly used in organic synthesis and materials research due to its reactive enone system and stereochemical properties .
Properties
CAS No. |
150151-24-9 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4- |
InChI Key |
UVEUXDFHYFKUDZ-PLNGDYQASA-N |
SMILES |
CC(=COC)C(=O)C |
Isomeric SMILES |
C/C(=C/OC)/C(=O)C |
Canonical SMILES |
CC(=COC)C(=O)C |
Synonyms |
3-Buten-2-one, 4-methoxy-3-methyl-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (Z)-4-methoxy-3-methylbut-3-en-2-one are compared below with analogous compounds, emphasizing substituent effects, stereochemistry, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Substituent Effects: The methoxy group in this compound enhances polarity and nucleophilic reactivity compared to the phenyl-substituted analogue (CAS 1901-26-4), which exhibits greater hydrophobicity and aromatic stability .
Stereochemical Influence :
- The Z-isomer of 1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene shows distinct mass spectral fragmentation patterns (e.g., dominant [M-C₁₂H₁₅O]⁺ ion at m/z 121) compared to the E-isomer , which produces a weaker [M-C₁₀H₁₂O]⁺ fragment (m/z 148). This highlights stereochemistry’s role in stability and fragmentation pathways .
Thermal Properties :
- This compound’s lower boiling point (66–69°C at 12 mmHg) compared to bulkier analogues (e.g., phenyl-substituted derivatives) underscores the impact of molecular weight and substituent bulk on volatility .
Applications: The target compound’s enone system is pivotal in Michael addition reactions, whereas phenyl-substituted analogues are more suited for fragrance formulations due to their aromatic profiles .
Notes
- Stereochemical Specificity : The Z-configuration in α,β-unsaturated ketones often confers greater reactivity in cycloaddition reactions compared to E-isomers .
- Evidence Limitations : Direct data on the target compound’s synthetic applications are sparse in the provided evidence; inferences are drawn from structurally related molecules.
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